

Unveiling the Molecular Architecture of ATTO 565 Biotin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 565 biotin

Cat. No.: B15553419

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure and properties of **ATTO 565 biotin**, a widely utilized fluorescent probe in biological research. By understanding its core components and functional characteristics, researchers can effectively leverage this tool for a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.

Core Structure and Components

ATTO 565 biotin is a conjugate molecule composed of two key functional moieties: the ATTO 565 fluorescent dye and a biotin molecule. These are typically joined by a linker arm.

- ATTO 565: A rhodamine-based dye known for its high fluorescence quantum yield, photostability, and strong absorption of light.^{[1][2]} It belongs to a class of fluorescent labels designed for high-sensitivity applications, including single-molecule detection.^[2]
- Biotin: Also known as Vitamin B7, biotin is a water-soluble vitamin that exhibits a high-affinity binding to avidin and streptavidin proteins.^{[3][4]} This specific and robust interaction is the foundation for many detection and purification systems in molecular biology. Biotin consists of a ureido ring fused with a tetrahydrothiophene ring.^{[3][4]}

The chemical structure of **ATTO 565 biotin** facilitates the attachment of a bright and stable fluorophore to a biological target of interest through the highly specific biotin-streptavidin

interaction.

Physicochemical and Spectroscopic Properties

The quantitative characteristics of **ATTO 565 biotin** are critical for its application in experimental design. The following tables summarize its key properties.

Table 1: Chemical and Physical Properties of **ATTO 565 Biotin**

Property	Value	Reference
Molecular Formula	C46H57CIN6O10S	[5]
Molecular Weight	921.50 g/mol	[5]
Appearance	Pale purple to purple solid	[5]
Storage Conditions	-20°C, protected from light	[5]

Table 2: Spectroscopic Properties of **ATTO 565 Biotin**

Property	Value	Conditions	Reference
Excitation Maximum (λ _{ex})	564 nm	[6][7]	
Emission Maximum (λ _{em})	590 nm	[6][7]	
Molar Absorptivity (ε _{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[2][8]	
Fluorescence Quantum Yield (η _{fl})	90%	[2]	
Fluorescence Lifetime (τ _{fl})	4.0 ns	[2]	

Experimental Protocols: Labeling with ATTO 565 NHS Ester

A common method for conjugating ATTO 565 to other molecules is through the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye. This amine-reactive group readily couples with primary amines on proteins and other molecules. While this guide focuses on **ATTO 565 biotin**, understanding the labeling of a protein with ATTO 565 NHS ester provides a foundational experimental context.

Protein Labeling with ATTO 565 NHS Ester

Objective: To covalently attach ATTO 565 to a protein of interest.

Materials:

- Protein of interest
- ATTO 565 NHS ester
- Bicarbonate buffer (0.1 M, pH 8.3)
- Anhydrous Dimethylformamide (DMF)
- Gel permeation chromatography column (e.g., Sephadex G-25)
- Phosphate buffer (pH 7.2) for elution

Methodology:

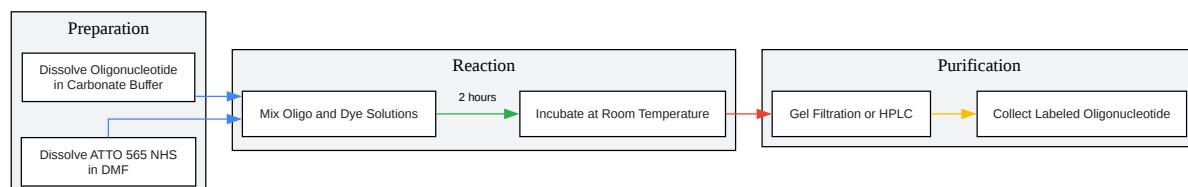
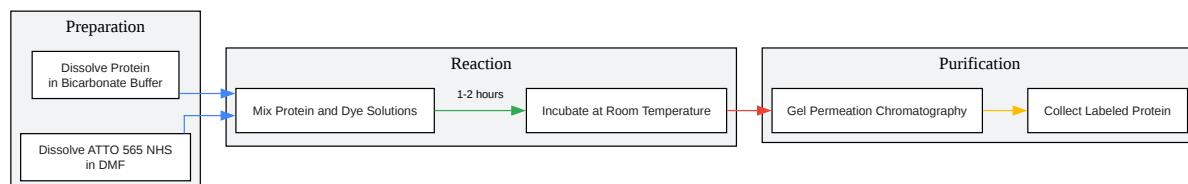
- Protein Preparation: Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL. Ensure the protein solution is free of amine-containing substances like Tris or glycine.
- Dye Preparation: Prepare a stock solution of ATTO 565 NHS ester in anhydrous DMF.
- Labeling Reaction: Add the dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein but a 10-fold molar excess of dye is a common starting point.

- Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
- Purification: Separate the labeled protein from unreacted dye using a gel permeation chromatography column. Elute with phosphate buffer. The first fluorescent band to elute is typically the labeled protein.

Oligonucleotide Labeling with ATTO 565 NHS Ester

Objective: To label an amino-modified oligonucleotide with ATTO 565.

Materials:



- Amino-modified oligonucleotide
- ATTO 565 NHS ester
- Carbonate buffer (0.2 M, pH 8-9)
- Anhydrous Dimethylformamide (DMF)
- Gel filtration or reversed-phase HPLC for purification

Methodology:

- Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer.
- Dye Preparation: Prepare a 5 mg/mL solution of ATTO 565 NHS ester in anhydrous DMF.
- Labeling Reaction: Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.
- Incubation: Incubate the reaction at room temperature for 2 hours with shaking.
- Purification: Separate the labeled oligonucleotide from free dye using gel filtration or reversed-phase HPLC.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the protein and oligonucleotide labeling processes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Biotin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Unveiling the Molecular Architecture of ATTO 565 Biotin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553419#understanding-the-structure-of-atto-565-biotin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com